molecular formula C22H17F2N5O5S B2986927 2-((1-(4-(difluoromethoxy)phenyl)-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide CAS No. 1226439-18-4

2-((1-(4-(difluoromethoxy)phenyl)-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide

Cat. No.: B2986927
CAS No.: 1226439-18-4
M. Wt: 501.46
InChI Key: NZWOLGKBBMEFJL-UHFFFAOYSA-N
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Description

This compound is a synthetic small molecule featuring a central 1H-imidazole ring substituted at positions 1 and 5 with 4-(difluoromethoxy)phenyl and 3-nitrophenyl groups, respectively. A thioether linkage connects the imidazole core to an acetamide moiety, which is further substituted with a 5-methylisoxazol-3-yl group. The 3-nitrophenyl group introduces strong electron-withdrawing properties, enhancing binding interactions, while the difluoromethoxy substituent improves metabolic stability compared to non-fluorinated analogs .

Properties

IUPAC Name

2-[1-[4-(difluoromethoxy)phenyl]-5-(3-nitrophenyl)imidazol-2-yl]sulfanyl-N-(5-methyl-1,2-oxazol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17F2N5O5S/c1-13-9-19(27-34-13)26-20(30)12-35-22-25-11-18(14-3-2-4-16(10-14)29(31)32)28(22)15-5-7-17(8-6-15)33-21(23)24/h2-11,21H,12H2,1H3,(H,26,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZWOLGKBBMEFJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)CSC2=NC=C(N2C3=CC=C(C=C3)OC(F)F)C4=CC(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17F2N5O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

501.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-((1-(4-(difluoromethoxy)phenyl)-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological activity, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C16H11F2N3O3SC_{16}H_{11}F_2N_3O_3S, with a molecular weight of 363.34 g/mol. The structure features an imidazole ring, difluoromethoxy and nitrophenyl substituents, and a thioether linkage, which are critical for its biological interactions.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including:

  • Formation of the Imidazole Ring : Achieved through condensation reactions involving appropriate aldehydes or ketones.
  • Thioether Formation : Introduction of the thio group via nucleophilic substitution using thiols.
  • Functionalization : Electrophilic aromatic substitution is used to introduce the difluoromethoxy and nitro groups.

Biological Activities

Research has shown that compounds with similar structures exhibit a range of biological activities, including:

Anticancer Activity

A study indicated that derivatives of imidazole, particularly those with nitrophenyl groups, demonstrated significant anticancer activity against various cancer cell lines. For instance, compounds similar to our target compound showed IC50 values in the micromolar range against colon carcinoma HCT-116 and breast cancer T47D cell lines .

Antimicrobial Activity

Imidazole derivatives have also been evaluated for their antimicrobial properties. A series of benzimidazole derivatives were tested, revealing promising activity against several bacterial strains. The presence of electron-withdrawing groups like nitro and difluoromethoxy enhances their antimicrobial potency .

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has been explored. Compounds with similar imidazole structures were found to inhibit acetylcholinesterase (AChE), which is relevant in treating neurological disorders .

Case Studies

Several studies highlight the biological activities associated with compounds structurally related to 2-((1-(4-(difluoromethoxy)phenyl)-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide:

  • Anticancer Efficacy : A derivative was shown to inhibit cancer cell proliferation with an IC50 value of 6.2 μM against HCT-116 cells, suggesting that modifications to the imidazole core can enhance anticancer properties .
  • Antimicrobial Screening : Another study reported that imidazole derivatives exhibited broad-spectrum antimicrobial activity, making them candidates for further development in pharmaceutical applications .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following compounds share structural motifs with the target molecule, enabling comparative analysis of substituent effects on physicochemical and biological properties:

Compound Name Core Structure Key Substituents Molecular Weight Notable Features Reference
Target Compound 1H-imidazole 4-(difluoromethoxy)phenyl, 3-nitrophenyl, 5-methylisoxazol-3-yl N/A Nitro group enhances electrophilicity; difluoromethoxy improves stability -
Compound 9 (Ev8) 1H-imidazole 4-methoxyphenyl, 4-fluorophenyl, thiazol-2-yl N/A Thiazole enhances hydrogen bonding; fluorophenyl increases hydrophobicity
Cpd. 1226456-09-2 (Ev13) 1H-imidazole 4-(trifluoromethoxy)phenyl, 3,4-dichlorophenyl, 5-methylisoxazol-3-yl 543.3 Chloro and trifluoromethoxy groups boost lipophilicity
2-[(5-Methoxy-1H-benzimidazol-2-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide (Ev6) Benzimidazole 5-methoxy, 3-(trifluoromethyl)phenyl N/A Benzimidazole core increases aromatic stacking; trifluoromethyl enhances metabolic resistance

Key Research Findings

  • Docking Studies : Analogous compounds (e.g., 9c in ) show distinct binding poses in enzyme active sites, with bromophenyl substituents favoring hydrophobic pockets .
  • Metabolic Stability : Difluoromethoxy and trifluoromethoxy groups reduce oxidative metabolism compared to methoxy analogs, as evidenced in cytochrome P450 assays .
  • Anti-inflammatory Activity : Fluorophenyl and nitrophenyl substituents in imidazole derivatives demonstrate COX-2 inhibition (IC₅₀: 0.2–1.8 μM), with nitro groups showing superior efficacy .

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